![molecular formula C10H12BrNO3 B15243451 (3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL](/img/structure/B15243451.png)
(3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL is a complex organic compound with a unique structure that includes an amino group, a brominated benzodioxole moiety, and a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a benzodioxole derivative, followed by the introduction of the amino group through nucleophilic substitution. The final step involves the addition of the propanol moiety under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for bromination and nucleophilic substitution steps, as well as the development of efficient purification methods to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The brominated benzodioxole moiety can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution of the bromine atom can result in a variety of substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of brominated benzodioxole derivatives with biological targets. Its amino group allows for conjugation with biomolecules, facilitating the study of its biological activity.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as increasing its potency or reducing its toxicity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique structure allows for the design of materials with tailored properties for various applications.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL involves its interaction with specific molecular targets. The brominated benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The propanol backbone provides structural stability, allowing the compound to maintain its active conformation.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Amino-3-(6-chloro(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL: Similar structure but with a chlorine atom instead of bromine.
(3S)-3-Amino-3-(6-fluoro(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL: Similar structure but with a fluorine atom instead of bromine.
(3S)-3-Amino-3-(6-iodo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL lies in its brominated benzodioxole moiety, which imparts specific chemical and biological properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the stereochemistry of the compound plays a crucial role in its activity, making it distinct from its analogs with different halogen atoms.
Propiedades
Fórmula molecular |
C10H12BrNO3 |
|---|---|
Peso molecular |
274.11 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol |
InChI |
InChI=1S/C10H12BrNO3/c11-7-4-10-9(14-5-15-10)3-6(7)8(12)1-2-13/h3-4,8,13H,1-2,5,12H2/t8-/m0/s1 |
Clave InChI |
PWUATGCZSFZTBK-QMMMGPOBSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C(=C2)[C@H](CCO)N)Br |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)C(CCO)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


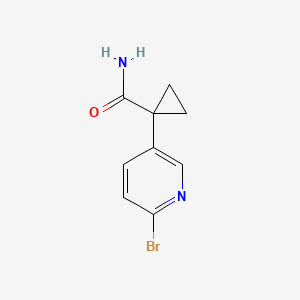

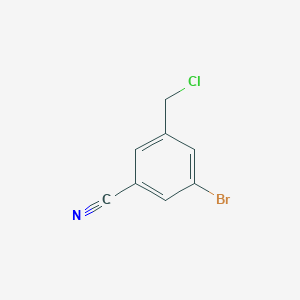
![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-7-yl)acetic acid](/img/structure/B15243384.png)
![Tetrahydropyrrolo[1,2-a]pyrazine-1,6(2h,7h)-dione](/img/structure/B15243388.png)

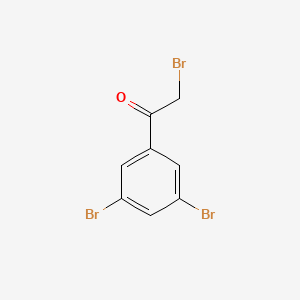
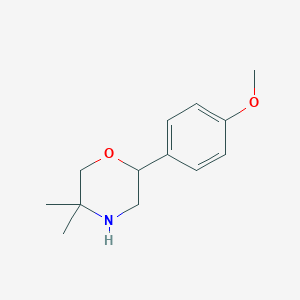
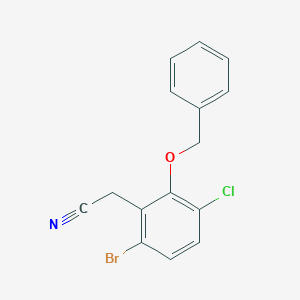

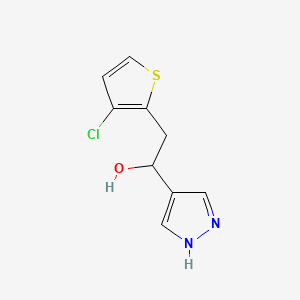
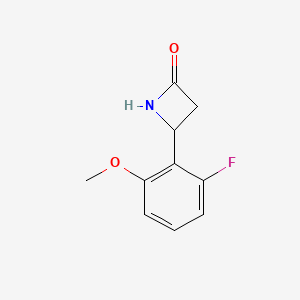
![2-{[(3-Methylbutan-2-yl)amino]methyl}phenol](/img/structure/B15243450.png)

